2-Chloro-6-(trifluoromethyl)pyrimidine-4-carbonitrile
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Overview
Description
2-Chloro-6-(trifluoromethyl)pyrimidine-4-carbonitrile is a pyrimidine derivative characterized by the presence of a chloro group at the 2-position, a trifluoromethyl group at the 6-position, and a carbonitrile group at the 4-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the chlorination and fluorination of pyrimidine derivatives . The reaction conditions often require the use of specific catalysts and reagents to achieve the desired substitution patterns.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-(trifluoromethyl)pyrimidine-4-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents are required.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation and Reduction: Reagents such as oxidizing agents (e.g., potassium permanganate) or reducing agents (e.g., sodium borohydride) can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyrimidine derivatives .
Scientific Research Applications
2-Chloro-6-(trifluoromethyl)pyrimidine-4-carbonitrile has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-Chloro-6-(trifluoromethyl)pyrimidine-4-carbonitrile involves its interaction with specific molecular targets. At the molecular level, this compound can bind to biomolecules, inhibit or activate enzymes, and alter gene expression. The presence of the chloro and trifluoromethyl groups contributes to its unique binding properties and biological activities.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-(trifluoromethyl)pyridine: Similar in structure but with a pyridine ring instead of a pyrimidine ring.
2-Fluoro-4-(trifluoromethyl)pyridine: Contains a fluoro group instead of a chloro group.
3-(Trifluoromethyl)benzaldehyde: Contains a trifluoromethyl group but with a benzaldehyde structure.
Uniqueness
2-Chloro-6-(trifluoromethyl)pyrimidine-4-carbonitrile is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C6HClF3N3 |
---|---|
Molecular Weight |
207.54 g/mol |
IUPAC Name |
2-chloro-6-(trifluoromethyl)pyrimidine-4-carbonitrile |
InChI |
InChI=1S/C6HClF3N3/c7-5-12-3(2-11)1-4(13-5)6(8,9)10/h1H |
InChI Key |
IILSPTXKUIBARA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=C(N=C1C(F)(F)F)Cl)C#N |
Origin of Product |
United States |
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